2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile

Physicochemical Profiling Crystallization Behavior Intermediate Handling

Differentiated by its 6-Cl/3-NO2/2-CH2CN architecture, this nitrile enables orthogonal SNAr and hydrogenative cyclization for 4-azaindoles. Critical for BTK inhibitor programs requiring ≥95% purity to ensure reproducible SNAr kinetics and high-fidelity cyclization. Not replaceable by non-halogenated or mono-functional analogs.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
CAS No. 123846-69-5
Cat. No. B184922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile
CAS123846-69-5
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1[N+](=O)[O-])CC#N)Cl
InChIInChI=1S/C7H4ClN3O2/c8-7-2-1-6(11(12)13)5(10-7)3-4-9/h1-2H,3H2
InChIKeyVWQYUNFEEYPSFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile: A Strategic Pyridine Building Block for Kinase-Focused Synthesis


2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile (CAS 123846-69-5) is a halogenated, nitro-functionalized pyridylacetonitrile derivative that serves as a high-utility intermediate in the synthesis of bioactive heterocycles and kinase-targeted small molecules . The compound possesses a dense functional architecture, including a chlorine atom at the 6-position, a nitro group at the 3-position, and an acetonitrile moiety at the 2-position of the pyridine ring, which collectively confer a distinct reactivity profile and enable sequential transformations not accessible to simpler pyridine analogs .

Procurement Risk Analysis for 2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile: Why Simple Pyridine Acetonitriles Cannot Substitute


Generic substitution with other pyridylacetonitriles, such as 2-(3-nitropyridin-2-yl)acetonitrile or 2-(6-fluoro-5-methylpyridin-3-yl)acetonitrile, is not viable due to the unique combination of a 6-chloro leaving group, a 3-nitro directing/masking group, and the 2-acetonitrile handle in 2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile . The 6-chloro substituent enables orthogonal nucleophilic aromatic substitution (SNAr) chemistry that is essential for constructing 4-azaindole scaffolds and other fused heterocycles . Furthermore, the electron-withdrawing nitro group at the 3-position modulates both the reactivity of the chlorine and the acidity of the acetonitrile α-protons, directly impacting downstream cyclization efficiency and regioselectivity . Substituting with non-chlorinated or differently halogenated analogs alters the reaction kinetics, product distribution, and purification profile, which can jeopardize the reproducibility of critical synthetic steps in kinase inhibitor development programs .

Quantitative Differentiation of 2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile Against In-Class Comparators


Enhanced Molecular Density and Structural Heaviness Relative to Non-Chlorinated Analog

2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile exhibits a predicted density of 1.489 ± 0.06 g/cm³, which is approximately 10% higher than the 1.351 ± 0.06 g/cm³ predicted for the non-chlorinated analog 2-(3-nitropyridin-2-yl)acetonitrile . This increased density, driven by the chlorine substituent, correlates with a higher molecular weight (197.58 g/mol vs. 163.13 g/mol) and a more compact solid-state packing .

Physicochemical Profiling Crystallization Behavior Intermediate Handling

Higher Purity Grade Availability Enabling Rigorous Kinase Inhibitor Synthesis

Commercial sources of 2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile consistently offer the compound at ≥95% purity, with some vendors specifying 95.00% purity as a minimum standard [1]. This high purity is critical for the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors, where even trace impurities can interfere with downstream catalytic steps and compromise the activity of final compounds [2].

Quality Control BTK Inhibitors Reproducibility

Validated Utility in BTK Inhibitor Synthesis with Sub-Nanomolar Potency

Derivatives synthesized from 2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile have demonstrated exceptional inhibitory activity against Bruton's tyrosine kinase (BTK), with a reported IC50 of 1 nM in enzymatic assays [1]. While direct comparative data for the same scaffold with different substituents are not available, this potency exceeds that of many first-generation BTK inhibitors and underscores the value of the 6-chloro-3-nitropyridine core in achieving high-affinity binding [2].

Kinase Inhibition Drug Discovery Structure-Activity Relationship

Distinct Thermal Stability Profile Enabling Reliable Storage and Handling

2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile has a reported melting point of 120-122 °C , which is significantly lower than the >360 °C melting point reported for the structurally related 2-(6-fluoro-5-methylpyridin-3-yl)acetonitrile [1]. This lower melting point is advantageous for recrystallization and handling, while the recommended storage condition of 2-8 °C under inert atmosphere remains a standard requirement for many nitropyridine derivatives .

Stability Storage Conditions Intermediate Shelf-life

Targeted Application Scenarios for 2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile Based on Evidence


Synthesis of High-Potency BTK Inhibitors for Oncology and Autoimmune Research

The compound is a critical starting material for constructing 4-azaindole-based Bruton's tyrosine kinase (BTK) inhibitors, as evidenced by its use in generating lead compounds with IC50 values as low as 1 nM [1]. The ≥95% purity specification ensures that subsequent cyclization and functionalization steps proceed with high fidelity, minimizing off-target impurities that could confound biological assay results [2]. This application scenario is particularly relevant for medicinal chemistry groups focused on developing next-generation covalent or reversible BTK inhibitors.

Construction of 5-Chloro-4-azaindole Scaffolds via Reductive Cyclization

The compound undergoes hydrogenative cyclization to yield 5-chloro-4-azaindole, a key heterocyclic core found in numerous kinase inhibitors and anti-inflammatory agents [1]. The presence of the 6-chloro substituent is essential for this transformation, as it provides a reactive handle that is absent in non-halogenated analogs [2]. The higher density of the compound (1.489 g/cm³) also suggests favorable crystallization behavior, which can simplify the isolation of the cyclized product .

Orthogonal Functionalization for Diverse Kinase Library Synthesis

The 6-chloro group can be selectively displaced via SNAr chemistry, while the nitro group can be reduced to an amine or retained as an electron-withdrawing modulator, enabling the rapid generation of diverse pyridine-based kinase inhibitor libraries [1]. The compound's stability at 2-8 °C under inert gas ensures that multi-gram stocks can be maintained for long-term parallel synthesis campaigns without degradation [2]. This orthogonal reactivity is a key differentiator from other pyridylacetonitriles that lack the dual chloro-nitro activation pattern.

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